CD2665

Übersicht

Beschreibung

CD2665 is a selective antagonist of retinoic acid receptors, specifically targeting the beta and gamma subtypes. It is known for its ability to block retinoic acid-induced apoptosis and has been widely used in scientific research to study the role of retinoic acid receptors in various biological processes .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von CD2665 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung von funktionellen Gruppen. Die wichtigsten Schritte umfassen:

Bildung der Kernstruktur: Dies beinhaltet die Synthese der tricyclischen Decanstruktur, die ein entscheidender Teil des Moleküls ist.

Einführung von funktionellen Gruppen: Die Methoxyethoxy- und Benzoesäuregruppen werden durch eine Reihe von Reaktionen eingeführt, einschließlich Veresterung und Veretherung

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Übliche Techniken sind:

Batch-Verfahren: Diese Methode wird verwendet, um große Mengen an this compound zu produzieren, indem die Laborsynthese hochskaliert wird.

Kontinuierliche Durchflussverarbeitung: Diese Methode ermöglicht die kontinuierliche Produktion von this compound, verbessert die Effizienz und verkürzt die Produktionszeit.

Analyse Chemischer Reaktionen

Arten von Reaktionen

CD2665 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden, die für die Untersuchung der Struktur-Wirkungs-Beziehung von Retinsäure-Rezeptoren nützlich sind.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen von this compound verändern und seine biologische Aktivität verändern.

Substitution: Substitutionsreaktionen können verschiedene Substituenten in das this compound-Molekül einführen und Einblicke in die Rolle spezifischer funktioneller Gruppen liefern

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktionsmittel: Natriumborhydrid und Lithiumaluminiumhydrid sind häufig verwendete Reduktionsmittel.

Substitutionsreagenzien: Halogenierungsmittel und Nucleophile werden für Substitutionsreaktionen verwendet

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound, die verwendet werden, um die Struktur-Wirkungs-Beziehung und die Rolle von Retinsäure-Rezeptoren in verschiedenen biologischen Prozessen zu untersuchen .

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

Hepatitis B Virus (HBV) Inhibition

CD2665 has been identified as having significant anti-HBV activity. Research indicates that it disrupts the HBV life cycle by antagonizing the retinoic acid receptor, which regulates the expression of sodium taurocholate cotransporting polypeptide (NTCP), a key receptor for HBV entry into hepatocytes.

- Mechanism of Action : this compound inhibits NTCP expression, thereby reducing susceptibility to HBV infection. In vitro studies demonstrated that treatment with this compound significantly decreased HBV infection across multiple genotypes, including those resistant to conventional nucleoside analogs .

- Case Study : In a controlled study using HepaRG cells, this compound treatment led to a marked reduction in HBV antigen levels over time, confirming its potential as a therapeutic agent against HBV .

Cancer Research

Inhibition of Tumor Growth

This compound serves as a valuable tool in cancer research due to its ability to modulate retinoic acid signaling pathways that are often dysregulated in tumors.

- Neuroblastoma : Studies have shown that this compound can induce apoptosis in neuroblastoma cells by selectively antagonizing RARγ, which plays a crucial role in tumor growth regulation. The compound has been linked to reduced cell proliferation and increased apoptosis in various cancer cell lines .

- Case Study : A study demonstrated that co-treatment with this compound and other retinoids effectively inhibited tumor growth in mouse models of neuroblastoma, suggesting its utility in combination therapies .

Developmental Biology

Impact on Growth Plate Maturation

This compound has been investigated for its role in regulating growth plate maturation during skeletal development.

- Mechanism of Action : In animal models, administration of this compound prevented premature closure of growth plates induced by other compounds like LDE225, which targets hedgehog signaling pathways. This suggests that this compound can modulate the effects of other developmental signals .

- Case Study : Mice treated with this compound showed delayed maturation and expanded growth plates compared to controls, highlighting its potential as a therapeutic agent for conditions related to abnormal skeletal development .

Data Summary Table

Wirkmechanismus

CD2665 entfaltet seine Wirkung, indem es selektiv an die Beta- und Gamma-Subtypen von Retinsäure-Rezeptoren bindet. Diese Bindung blockiert die Wirkung von Retinsäure und verhindert, dass sie Apoptose und andere zelluläre Prozesse induziert. Zu den molekularen Zielstrukturen von this compound gehören die Retinsäure-Rezeptoren, die Transkriptionsfaktoren sind, die die Genexpression regulieren. Durch die Blockierung dieser Rezeptoren kann this compound verschiedene zelluläre Signalwege beeinflussen, die am Zellwachstum, der Differenzierung und der Apoptose beteiligt sind .

Vergleich Mit ähnlichen Verbindungen

CD2665 ist einzigartig in seiner Selektivität für die Beta- und Gamma-Subtypen von Retinsäure-Rezeptoren. Zu ähnlichen Verbindungen gehören:

Ro41-5253: Ein weiterer Antagonist von Retinsäure-Rezeptoren mit unterschiedlicher Selektivität.

LE135: Ein selektiver Antagonist für Retinsäure-Rezeptoren mit einem anderen Bindungsprofil.

LG100754: Eine Verbindung mit ähnlicher biologischer Aktivität, aber unterschiedlicher chemischer Struktur .

Diese Verbindungen unterstreichen die Einzigartigkeit von this compound in Bezug auf seine Selektivität und Bindungsaffinität für Retinsäure-Rezeptoren.

Biologische Aktivität

CD2665 is a selective antagonist of retinoic acid receptors (RARs), specifically targeting RARβ and RARγ. It has garnered attention for its potential therapeutic applications, particularly in the context of cancer and alcohol-related impairments. This article delves into the biological activity of this compound, presenting data from various studies, case analyses, and a summary of its effects on cellular functions.

Binding Affinity

This compound exhibits distinct binding affinities:

- RARβ : Kd value of 306 nM

- RARγ : Kd value of 110 nM

- RARα : Kd value greater than 1000 nM

This selectivity allows this compound to modulate the biological responses mediated by RARβ and RARγ without significantly affecting RARα .

Effects on Cell Proliferation and Apoptosis

Research indicates that this compound can block retinoic acid-induced apoptosis in various cell types. In vitro studies have shown that at a concentration of 1 µM, this compound reduces viable cell numbers to approximately 60% of control levels. It effectively counteracts the proliferation induced by RARγ-selective agonists .

Case Study 1: Alcohol-Induced Impairment

In a study involving alcohol-treated mice, administration of this compound did not alter blood alcohol levels but completely reversed impairments in spontaneous alternation rates. Furthermore, it significantly decreased the mRNA expression and enzymatic activity of tissue transglutaminase (tTG), a target gene for retinoic acid, normalizing expression levels to those found in control mice .

Case Study 2: Antiviral Activity Against HBV

Another investigation highlighted this compound's potential as an anti-hepatitis B virus (HBV) agent. The compound demonstrated a stronger anti-HBV effect compared to other treatments, effectively disrupting the HBV life cycle during continuous reproduction phases .

Summary of Findings

The following table summarizes key findings from various studies on this compound's biological activity:

| Study | Model | Key Findings |

|---|---|---|

| Alcohol-induced impairment | Mice | Reversed impairment in spontaneous alternation; normalized tTG expression |

| Antiviral activity | HBV-infected cells | Stronger inhibition of HBV compared to controls |

| Neuroblastoma cell lines | LAN-5 cells | Reduced growth inhibition compared to ATRA; induced apoptosis without differentiation |

Implications for Cancer Therapy

The role of retinoic acid receptors in cancer progression has been extensively studied. RARβ is recognized as a tumor suppressor, and its downregulation is often correlated with cancer advancement. This compound's antagonistic action on RARβ and RARγ suggests potential applications in targeted cancer therapies, particularly where modulation of these receptors could restore normal apoptotic pathways or inhibit tumor growth .

Eigenschaften

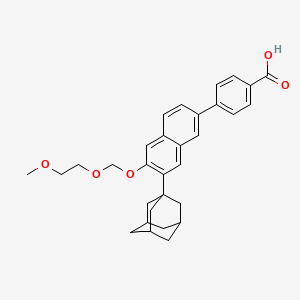

IUPAC Name |

4-[7-(1-adamantyl)-6-(2-methoxyethoxymethoxy)naphthalen-2-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34O5/c1-34-8-9-35-19-36-29-15-26-7-6-25(23-2-4-24(5-3-23)30(32)33)13-27(26)14-28(29)31-16-20-10-21(17-31)12-22(11-20)18-31/h2-7,13-15,20-22H,8-12,16-19H2,1H3,(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBALRFFXKQPVLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCOC1=C(C=C2C=C(C=CC2=C1)C3=CC=C(C=C3)C(=O)O)C45CC6CC(C4)CC(C6)C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50168846 | |

| Record name | CD 2665 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170355-78-9 | |

| Record name | CD 2665 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170355789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CD 2665 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.